2-Phenyl-2-(propan-2-yloxy)propanoicacid
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Overview
Description
2-Phenyl-2-(propan-2-yloxy)propanoic acid is an organic compound with the molecular formula C12H16O3. It is also known by its IUPAC name, 2-isopropoxy-2-phenylpropanoic acid . This compound is characterized by the presence of a phenyl group and an isopropoxy group attached to a propanoic acid backbone. It is a white crystalline solid with a melting point of 57-61°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid typically involves the reaction of phenylacetic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(propan-2-yloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or acetophenone.
Reduction: Formation of 2-phenylpropan-2-ol.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
2-Phenyl-2-(propan-2-yloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: Similar structure but lacks the isopropoxy group.
Phenylacetic acid: Similar structure but lacks the isopropoxy group and has a different functional group arrangement.
Cinnamic acid: Contains a phenyl group but has a different carbon chain structure.
Uniqueness
2-Phenyl-2-(propan-2-yloxy)propanoic acid is unique due to the presence of both a phenyl group and an isopropoxy group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-phenyl-2-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12(3,11(13)14)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14) |
InChI Key |
HXMJLMXLXAMMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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